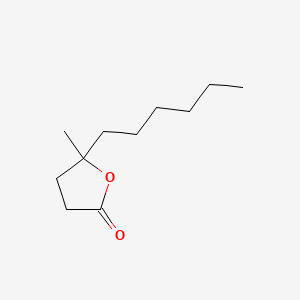

Dihydrojasmone lactone

Description

Properties

IUPAC Name |

5-hexyl-5-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-3-4-5-6-8-11(2)9-7-10(12)13-11/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWUKGXLBSQSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1(CCC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041299 | |

| Record name | Dihydrojasmone lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear, colourless liquid with a jasmine odour | |

| Record name | gamma-Methyldecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/439/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

135.00 °C. @ 0.50 mm Hg | |

| Record name | 5-Hexyldihydro-5-methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol; insoluble in water | |

| Record name | gamma-Methyldecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/439/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.930-0.950 | |

| Record name | gamma-Methyldecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/439/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7011-83-8 | |

| Record name | 5-Hexyldihydro-5-methyl-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7011-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrojasmone lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007011838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyldecanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydrojasmone lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hexyldihydro-5-methylfuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-METHYLDECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANJ13KO1RK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Hexyldihydro-5-methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dihydrojasmone Lactone

Abstract

Dihydrojasmone lactone, systematically known as 5-Hexyldihydro-5-methyl-2(3H)-furanone, is a valuable gamma-lactone prized for its complex olfactory profile, characterized by waxy, creamy, and floral jasmine-like notes.[1][2] This technical guide provides a comprehensive analysis of the primary synthetic mechanisms for producing this compound, designed for an audience of researchers, chemists, and professionals in the fragrance and drug development industries. The core synthesis strategies—Baeyer-Villiger oxidation of dihydrojasmone and acid-catalyzed intramolecular cyclization of 4-methyl-4-hydroxydecanoic acid—are examined in detail, including their underlying mechanistic principles, experimental causality, and industrial applicability. Furthermore, this guide explores modern chemoenzymatic methods that leverage biocatalysis to achieve high stereoselectivity, a critical aspect for producing high-impact, optically pure aroma compounds. Detailed protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical and authoritative resource for the synthesis and application of this significant molecule.

Introduction

Chemical Profile and Significance

This compound is a gamma-lactone that has garnered significant interest in the flavor and fragrance industry.[3][4] Its chemical structure features a five-membered lactone ring with methyl and hexyl substituents at the 5-position, contributing to its stability and distinct sensory characteristics.[1] At full concentration, it presents fresh, waxy, and floral notes reminiscent of jasmine and coconut, while at lower concentrations (e.g., 10 ppm), it reveals creamy, spicy, and dairy-like undertones.[1][2] This complexity makes it a versatile ingredient for adding richness to floral fragrances like gardenia and tuberose, and for imparting realism to fruit accords such as peach and plum.[5]

Overview of Synthetic Strategies

The synthesis of this compound is primarily achieved through two robust chemical pathways. The first is the Baeyer-Villiger oxidation of dihydrojasmone, a classic and powerful method for converting cyclic ketones into lactones.[6][7] The second, and industrially preferred, method is the acid-catalyzed intramolecular cyclization of a corresponding hydroxy acid precursor, which offers high purity and scalability.[1][8] More recently, biocatalytic and chemoenzymatic approaches have emerged, utilizing enzymes and microbial transformations to introduce stereoselectivity, yielding chiral lactones with unique biological and sensory properties.[4][9]

Primary Chemical Synthesis Pathways

Baeyer-Villiger Oxidation of Dihydrojasmone

The Baeyer-Villiger (B-V) oxidation is a cornerstone of organic synthesis for the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, effectively converting a ketone into an ester or, in the case of a cyclic ketone, a lactone.[10]

The reaction is initiated by the protonation of the carbonyl oxygen of the ketone, which enhances its electrophilicity. A peroxyacid, such as meta-chloroperbenzoic acid (m-CPBA), then performs a nucleophilic attack on the carbonyl carbon.[6] This forms a tetrahedral intermediate known as the Criegee intermediate.[6][11] The rate-determining step involves the rearrangement of this intermediate, where one of the alkyl groups attached to the former carbonyl carbon migrates to the adjacent peroxide oxygen, leading to the expulsion of a carboxylate leaving group and formation of the lactone.[6] The migratory aptitude of the alkyl groups is a key factor in determining the regioselectivity of the reaction, with more substituted (i.e., electron-rich) groups migrating preferentially.[10][11]

Caption: General mechanism of the Baeyer-Villiger oxidation.

When dihydrojasmone is treated with m-CPBA, the oxygen atom is inserted between the carbonyl carbon and the more substituted adjacent carbon atom.[4] This reaction yields a mixture of two isomeric δ-lactones: 3,4-dihydro-5-methyl-6-pentyl-2H-pyran-2-one and 5-methyl-6-pentyl-1,13-dioxabicyclo[4.1.0]heptan-2-one.[3][4] The formation of these specific products is dictated by the migratory aptitude of the groups attached to the carbonyl in the cyclopentenone ring of dihydrojasmone.[4] While effective, this method can result in relatively low yields due to the potential for further oxidation by the highly reactive m-CPBA.[3][4]

| Product Name | Structure | Yield | Reference |

| 3,4-dihydro-5-methyl-6-pentyl-2H-pyran-2-one | Unsaturated δ-lactone | 23% | [1][3] |

| 5-methyl-6-pentyl-1,13-dioxabicyclo[4.1.0]heptan-2-one | Saturated bicyclic δ-lactone (epoxy-lactone) | 5% | [3][4] |

| Table 1: Products and Yields from Baeyer-Villiger Oxidation of Dihydrojasmone with m-CPBA. |

Acid-Catalyzed Intramolecular Cyclization

A more direct and industrially favored route to this compound involves the intramolecular esterification of 4-methyl-4-hydroxydecanoic acid.[1] This method is valued for its high efficiency, scalability, and the generation of minimal byproducts.[1][8]

This reaction is a classic example of Fischer esterification applied intramolecularly. The process begins with the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst, which increases its electrophilicity. The hydroxyl group within the same molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the stable five-membered γ-lactone ring. The reaction is driven to completion by the thermodynamic stability of the cyclic ester.

Caption: Mechanism of acid-catalyzed lactonization.

This pathway is highly advantageous for large-scale production. It typically yields this compound with greater than 95% purity, avoiding the complex product mixtures and potential over-oxidation associated with the Baeyer-Villiger method.[1] The starting material, 4-methyl-4-hydroxydecanoic acid, can be synthesized from readily available precursors, making this a cost-effective and efficient industrial process.[2][8]

Biocatalytic and Chemoenzymatic Approaches

The demand for enantiomerically pure compounds in the fragrance and pharmaceutical industries has driven the development of biocatalytic methods. These approaches offer exceptional selectivity under mild reaction conditions.[4][12]

Enantioselective Fungal Biotransformations

A powerful chemoenzymatic strategy involves first synthesizing a racemic or mixed-isomer batch of lactones via chemical methods, such as the Baeyer-Villiger oxidation, and then using microbial cultures to perform stereoselective transformations.[3][4] Fungal strains have proven particularly effective as biocatalysts. For instance:

-

Fusarium culmorum can stereoselectively hydrate the double bond of the unsaturated δ-lactone (3,4-dihydro-5-methyl-6-pentyl-2H-pyran-2-one), producing hydroxylactones with high enantiomeric excess (20–99% ee).[1][3]

-

Didymosphaeria igniaria is capable of reducing the carbonyl group in the epoxy-lactone product, yielding chiral alcohols with up to 99% ee.[1][9]

These biotransformations introduce additional chiral centers and functional groups, creating novel derivatives with potentially enhanced or altered biological activities.[3][4]

Sources

- 1. This compound (7011-83-8) for sale [vulcanchem.com]

- 2. This compound | 7011-83-8 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Alkyl-Substituted δ-Lactones Derived from Dihydrojasmone and Their Stereoselective Fungi-Mediated Conversion: Production of New Antifeedant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, 7011-83-8 [thegoodscentscompany.com]

- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Dihydro Jasmone Lactone Cas 7011-83-8 manufacturers and suppliers in China - ODOWELL [odowell.com]

- 9. Alkyl-Substituted δ-Lactones Derived from Dihydrojasmone and Their Stereoselective Fungi-Mediated Conversion: Production of New Antifeedant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of Dihydrojasmone Lactone: A Technical Guide for Advanced Practitioners

Abstract

Dihydrojasmone lactone, a significant fragrance component, presents a compelling target for asymmetric synthesis due to the stereochemical dependence of its sensory properties. This technical guide provides an in-depth exploration of the enantioselective synthesis of this compound, designed for researchers, scientists, and professionals in drug development and fragrance chemistry. Moving beyond a mere recitation of procedures, this document elucidates the causal relationships behind experimental choices, offering field-proven insights into both chemoenzymatic and catalytic chemical methodologies. Detailed protocols, mechanistic diagrams, and comparative data are presented to create a self-validating and authoritative resource for the synthesis of this valuable chiral molecule.

Introduction: The Olfactory Significance of Chirality

The fragrance industry is built upon the nuanced relationship between molecular structure and sensory perception. For chiral molecules, enantiomers can elicit remarkably different olfactory responses in humans. This compound, with its characteristic creamy, fruity, and floral notes, is no exception. The demand for enantiomerically pure forms of this lactone necessitates robust and selective synthetic strategies. This guide will navigate the complexities of achieving high enantiopurity in the synthesis of this compound, focusing on two primary and powerful approaches: chemoenzymatic transformations and asymmetric catalytic chemical synthesis.

Chemoenzymatic Approach: Harnessing Nature's Catalysts

The chemoenzymatic pathway to enantiomerically enriched this compound is a two-stage process that marries a classical chemical oxidation with the exquisite stereoselectivity of microbial enzymes. This strategy is often favored for its mild reaction conditions and high enantiomeric excesses (ee).

Stage 1: Baeyer-Villiger Oxidation of Dihydrojasmone

The journey begins with the Baeyer-Villiger oxidation of the readily available precursor, dihydrojasmone. This reaction introduces an oxygen atom into the cyclopentanone ring, forming the desired δ-lactone scaffold.

Mechanism of the Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a well-established and reliable transformation in organic synthesis.[1][2] The reaction proceeds via the Criegee intermediate, with the migratory aptitude of the adjacent carbon atoms determining the regioselectivity of oxygen insertion.[3][4]

Caption: Mechanism of the Baeyer-Villiger oxidation of dihydrojasmone.

Experimental Protocol: Baeyer-Villiger Oxidation of Dihydrojasmone

This protocol provides a general framework for the oxidation of dihydrojasmone using meta-chloroperoxybenzoic acid (m-CPBA).

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dihydrojasmone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.[1]

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide.[1] Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove meta-chlorobenzoic acid, and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield racemic this compound.

Stage 2: Enzymatic Stereoselective Transformation

With the racemic lactone in hand, the next critical step is the introduction of chirality. This is elegantly achieved through the use of whole-cell biocatalysts, particularly fungi, which possess a diverse arsenal of stereoselective enzymes.

Fungal-Mediated Stereoselective Reactions

Several fungal strains have been identified for their ability to stereoselectively transform lactones. For instance, species such as Beauveria bassiana, Fusarium culmorum, and Didymosphaeria igniaria have demonstrated high efficacy in catalyzing stereoselective hydration or reduction reactions on lactone substrates.[5]

Workflow for Fungal-Mediated Enantioselective Transformation

Caption: General workflow for the enantioselective transformation of this compound using fungal biocatalysts.

Experimental Protocol: Fungal-Mediated Stereoselective Transformation

This protocol outlines a general procedure for the biotransformation of racemic this compound.

-

Culture Preparation: Cultivate the selected fungal strain (e.g., Beauveria bassiana) in a suitable liquid medium under sterile conditions.

-

Substrate Addition: Introduce the racemic this compound, typically dissolved in a minimal amount of a water-miscible organic solvent like ethanol or DMSO, to the fungal culture.

-

Biotransformation: Incubate the culture with the substrate on a shaker at a controlled temperature (typically 25-30 °C) for a period ranging from 24 hours to several days.

-

Monitoring and Extraction: Monitor the progress of the transformation by periodically analyzing samples of the culture medium using GC or TLC. Once the desired conversion is achieved, extract the entire culture broth with an organic solvent such as ethyl acetate.

-

Purification and Analysis: Dry and concentrate the organic extract. Purify the products by column chromatography. Determine the enantiomeric excess of the resulting lactone derivatives using chiral GC or HPLC.

| Fungal Strain | Transformation Type | Enantiomeric Excess (ee) |

| Beauveria bassiana | Stereoselective hydration/reduction | Often >95% |

| Fusarium culmorum | Stereoselective hydration | High |

| Didymosphaeria igniaria | Stereoselective carbonyl reduction | Up to 99% |

Table 1: Examples of Fungal Strains for Stereoselective Lactone Transformations.

Catalytic Chemical Approach: The Quest for an Asymmetric Baeyer-Villiger Oxidation

While the chemoenzymatic route is highly effective, the development of a direct, catalytic asymmetric Baeyer-Villiger oxidation of dihydrojasmone remains a significant goal in synthetic chemistry. This approach offers the potential for a more streamlined process, avoiding the need for culturing microorganisms.

Principles of Asymmetric Baeyer-Villiger Oxidation

Achieving enantioselectivity in a chemical Baeyer-Villiger reaction necessitates the use of a chiral catalyst that can differentiate between the two prochiral faces of the ketone. Research in this area has explored the use of chiral metal complexes and organocatalysts.[6][7][8]

Catalytic Asymmetric Baeyer-Villiger Oxidation of a Prochiral Cyclopentanone

Caption: Conceptual depiction of a catalytic asymmetric Baeyer-Villiger oxidation.

Potential Catalytic Systems

While a specific, highly efficient catalyst for the asymmetric Baeyer-Villiger oxidation of dihydrojasmone is not yet widely established, several classes of catalysts have shown promise for related cyclopentanones.[9] These include:

-

Chiral Lewis Acids: Complexes of metals such as aluminum, titanium, or copper with chiral ligands can activate the ketone towards nucleophilic attack by the oxidant in an enantioselective manner.

-

Chiral Organocatalysts: Chiral ketones or other organic molecules can act as catalysts, often in conjunction with an oxidant like hydrogen peroxide, to promote enantioselective oxidation.

General Protocol for Catalytic Asymmetric Baeyer-Villiger Oxidation

This is a generalized procedure and requires optimization for the specific substrate and catalyst.

-

Catalyst Preparation: Prepare the chiral catalyst in situ or use a pre-formed complex.

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the dihydrojasmone and the chiral catalyst in a suitable anhydrous solvent.

-

Oxidant Addition: Cool the reaction mixture to the optimized temperature (often sub-ambient) and slowly add the oxidant (e.g., a peracid or a combination of an oxidant and an activator).

-

Reaction and Work-up: Stir the reaction until completion, monitoring by an appropriate analytical technique. The work-up procedure will depend on the nature of the catalyst and oxidant used but will typically involve quenching of the oxidant and removal of the catalyst.

-

Purification and Analysis: Purify the product by chromatography and determine the enantiomeric excess by chiral GC or HPLC.

Chiral Analysis: Quantifying Enantiomeric Purity

An essential component of any enantioselective synthesis is the accurate determination of the enantiomeric excess of the product. For this compound and its derivatives, chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the methods of choice.[10][11][12]

Key Considerations for Chiral Analysis:

-

Stationary Phase: The selection of a chiral stationary phase is critical for achieving separation of the enantiomers. Cyclodextrin-based columns are commonly used for the chiral GC analysis of lactones.[11]

-

Method Development: Optimization of parameters such as temperature program (for GC) or mobile phase composition (for HPLC) is necessary to achieve baseline separation of the enantiomeric peaks.

-

Detection: Flame ionization detection (FID) is commonly used for GC, while UV or mass spectrometric detection can be employed for HPLC.

Conclusion and Future Outlook

The enantioselective synthesis of this compound is a testament to the power of modern synthetic methods. The chemoenzymatic approach currently offers a reliable and highly selective route to enantiomerically pure products, leveraging the inherent chirality of biological systems. The development of a practical and efficient catalytic chemical method for the asymmetric Baeyer-Villiger oxidation of dihydrojasmone remains a desirable, albeit challenging, objective. Future research in this area will likely focus on the design of novel chiral catalysts with improved activity and selectivity for this important fragrance molecule. This guide provides the foundational knowledge and practical insights necessary for researchers to navigate this exciting area of synthetic chemistry.

References

-

Blanch, G. P., Ruiz del Castillo, M. L., & Herraiz, M. (1998). Enantiomer Analysis of Chiral Lactones in Foods by On-Line Coupled Reversed-Phase Liquid Chromatography—Gas Chromatography. Journal of Chromatographic Science, 36(12), 583-588. [Link]

-

Boratyński, F., Smuga, M., & Wawrzeńczyk, C. (2013). Lactones 42. Stereoselective enzymatic/microbial synthesis of optically active isomers of whisky lactone. Food Chemistry, 141(1), 38-45. [Link]

-

Boratyński, F., et al. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Microbiology, 14, 1105953. [Link]

-

Głádkowski, W., et al. (2023). Chalcone-Derived Lactones: Synthesis, Whole-Cell Biotransformation, and Evaluation of Their Antibacterial and Antifungal Activity. Molecules, 28(9), 3800. [Link]

-

Murahashi, S.-I., Ono, S., & Imada, Y. (2002). Asymmetric Baeyer-Villiger Reaction with Hydrogen Peroxide Catalyzed by a Novel Planar-Chiral Bisflavin. Angewandte Chemie International Edition, 41(13), 2366-2368. [Link]

-

Nicolau, F., & Peeples, T. L. (2015). Methods to Increase Phenothiazine Conversion in Beauveria bassiana. Journal of Advances in Biology & Biotechnology, 5(3), 1-14. [Link]

-

Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

-

Pinto, A. S., et al. (2021). Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones. Chemical Science, 12(40), 13444-13450. [Link]

-

Svatoš, A., et al. (2023). Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. Talanta, 253, 123957. [Link]

-

Wikipedia. (2024). Baeyer–Villiger oxidation. Retrieved from [Link]

-

Zhou, L., et al. (2012). Regio- and Enantioselective Baeyer–Villiger Oxidation: Kinetic Resolution of Racemic 2-Substituted Cyclopentanones. Organic Letters, 14(24), 6175-6177. [Link]

-

NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples. Retrieved from [Link]

-

Boratyński, F., et al. (2015). Microbial Stereoselective One-Step Conversion of Diols to Chiral Lactones in Yeast Cultures. Catalysts, 5(4), 2070-2086. [Link]

-

Koch, S. S. C., & Chamberlin, A. R. (1989). Modified Conditions for Efficient Baeyer-Villiger Oxidation with m-CPBA. Synthetic Communications, 19(5-6), 829-833. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. scilit.com [scilit.com]

- 5. Frontiers | Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus [frontiersin.org]

- 6. ias.ac.in [ias.ac.in]

- 7. Asymmetric Baeyer-Villiger Reaction with Hydrogen Peroxide Catalyzed by a Novel Planar-Chiral Bisflavin [organic-chemistry.org]

- 8. Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso-disubstituted cycloketones - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydrojasmone lactone biosynthesis pathway in plants

An In-depth Technical Guide to the Dihydrojasmone Lactone Biosynthesis Pathway in Plants

Abstract

This compound, a significant contributor to the characteristic creamy and floral notes of jasmine and other plants, belongs to the diverse family of jasmonates. These lipid-derived signaling molecules are central to plant development and defense. While the core jasmonic acid (JA) biosynthetic pathway is well-elucidated, the precise enzymatic steps leading to the formation of this compound are an area of active investigation. This technical guide synthesizes current knowledge on the established upstream pathway and presents a mechanistically sound, evidence-based hypothesis for the final lactonization step. We provide a detailed overview of the key enzymes, their regulation, and comprehensive, field-proven protocols for researchers aiming to investigate this pathway. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of jasmonate metabolism.

Introduction: The Jasmonate Family and this compound

Jasmonates are a class of oxylipin phytohormones that regulate a wide array of plant processes, including growth, development, and responses to biotic and abiotic stress.[1][2] The parent compound, jasmonic acid (JA), and its derivatives are synthesized from α-linolenic acid via the octadecanoid pathway.[1][3] this compound is a naturally occurring derivative noted for its distinct organoleptic properties, contributing creamy, fruity, and floral (gardenia, tuberose) notes.[4] Its biosynthesis is intrinsically linked to the core JA pathway, representing a downstream modification of a key metabolic intermediate. Understanding its formation provides critical insights into the diversification of plant secondary metabolism and offers potential targets for metabolic engineering in the flavor, fragrance, and agricultural industries.

The Biosynthetic Pathway: From Fatty Acid to Lactone

The biosynthesis of this compound is a multi-stage process occurring across different cellular compartments, primarily the chloroplast and peroxisome. The pathway can be conceptually divided into two major parts: the well-established formation of the jasmonic acid precursor, and the proposed terminal steps leading to the lactone.

Part I: The Core Jasmonic Acid Pathway

The initial reactions, collectively known as the octadecanoid pathway, convert α-linolenic acid into the key intermediate, 12-oxophytodienoic acid (OPDA), within the chloroplast.[5][6]

-

Lipoxygenation: The pathway is initiated by the release of α-linolenic acid (18:3) from chloroplast membranes. A 13-lipoxygenase (13-LOX) enzyme catalyzes the stereo-specific insertion of molecular oxygen to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[7]

-

Dehydration & Cyclization: The 13-HPOT is then rapidly converted by Allene Oxide Synthase (AOS) into an unstable allene oxide. This highly reactive intermediate is efficiently cyclized by Allene Oxide Cyclase (AOC) to produce the first cyclic intermediate, (9S,13S)-12-oxophytodienoic acid (OPDA).[6][8] The action of AOC is crucial for establishing the correct stereochemistry of the cyclopentenone ring, which is essential for biological activity.[6]

-

Reduction & β-Oxidation: OPDA is transported into the peroxisome for the subsequent reactions.[5] The double bond in the cyclopentenone ring of OPDA is reduced by a specific isoform of 12-oxophytodienoate reductase, OPR3.[6][9] This reaction, yielding 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0), is a critical step, as OPR3 is the primary isoenzyme responsible for JA biosynthesis.[10][11][12] The resulting OPC-8:0 then undergoes three cycles of β-oxidation, analogous to fatty acid degradation, to shorten the carboxylic acid side chain, ultimately yielding (+)-7-iso-jasmonic acid.[1][13] This isomer can then spontaneously epimerize to the more stable (-)-jasmonic acid.

Part II: Proposed Terminal Steps to this compound

The conversion of a jasmonate precursor to this compound is not as extensively documented in plants as the core JA pathway. However, based on known biochemical reactions and synthetic organic chemistry, a highly plausible two-step enzymatic conversion is proposed.

-

Formation of Dihydrojasmone: Dihydrojasmone, the ketone precursor to the lactone, is likely formed via decarboxylation of a keto-acid intermediate derived from the JA pathway. This is analogous to the known conversion of jasmonic acid to the fragrance compound jasmone.[1]

-

Lactonization via Baeyer-Villiger Oxidation: The final and critical step is the conversion of the cyclic ketone (dihydrojasmone) to the corresponding lactone. This transformation is a classic Baeyer-Villiger oxidation, where an oxygen atom is inserted adjacent to the carbonyl group.[14][15] In biological systems, this reaction is catalyzed by a class of flavin-dependent enzymes known as Baeyer-Villiger Monooxygenases (BVMOs) .[16][17] These enzymes use molecular oxygen and a reducing equivalent (NAD(P)H) to perform the oxidation.[16] The chemoenzymatic synthesis of δ-lactones from dihydrojasmone using a chemical Baeyer-Villiger oxidation strongly supports the hypothesis that a BVMO is the biological catalyst for this reaction in plants.[18]

Figure 1: Proposed biosynthetic pathway of this compound.

Key Enzymes and Quantitative Data

The enzymes of the jasmonate pathway are tightly regulated and exhibit specific substrate preferences and kinetic properties.

Table 1: Key Enzymes in the this compound Biosynthesis Pathway

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Cellular Localization |

| 13-Lipoxygenase | 13-LOX | α-Linolenic Acid, O₂ | 13-HPOT | Chloroplast[5] |

| Allene Oxide Synthase | AOS | 13-HPOT | Allene Oxide | Chloroplast[5] |

| Allene Oxide Cyclase | AOC | Allene Oxide | (9S,13S)-OPDA | Chloroplast[5] |

| 12-Oxophytodienoate Reductase 3 | OPR3 | (9S,13S)-OPDA, NADPH | OPC-8:0 | Peroxisome[6][9] |

| Baeyer-Villiger Monooxygenase | BVMO | Dihydrojasmone, O₂, NAD(P)H | This compound, H₂O, NAD(P)⁺ | Cytoplasm (Putative) |

The isoform OPR3 has been identified as the key enzyme for JA biosynthesis in Arabidopsis thaliana, distinguishing it from other isoforms like OPR1 and OPR2 which are less efficient with the natural (9S,13S)-OPDA isomer.[10][12]

Table 2: Kinetic Parameters for Arabidopsis thaliana OPR3

| Substrate | K_m_ (µM) | V_max_ (nkat (mg protein)⁻¹) | Source |

| (9S,13S)-12-oxophytodienoic acid | 35 | 53.7 | [10][11] |

Note: These kinetic values were determined using heterologously expressed enzyme.

Experimental Protocols & Methodologies

Investigating the this compound pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol 1: Heterologous Expression and Kinetic Analysis of OPR3

This protocol describes the functional characterization of the OPR3 enzyme. The rationale for heterologous expression in E. coli is the ability to produce large quantities of pure, active enzyme, free from other plant proteins that could interfere with kinetic assays.

Step-by-Step Methodology:

-

Gene Cloning:

-

Amplify the full-length coding sequence of OPR3 from plant cDNA using PCR with primers containing appropriate restriction sites.

-

Digest the PCR product and a suitable expression vector (e.g., pET-28a with an N-terminal His-tag) with the corresponding restriction enzymes.

-

Ligate the digested OPR3 insert into the linearized vector.

-

Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive colonies. Verify the insert by colony PCR and Sanger sequencing.

-

-

Protein Expression:

-

Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

-

Grow a 1 L culture at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM.

-

Reduce the temperature to 18-25°C and continue shaking for 16-20 hours. This lower temperature promotes proper protein folding.

-

-

Protein Purification:

-

Harvest the cells by centrifugation. Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes.

-

Apply the supernatant to a Ni-NTA affinity chromatography column equilibrated with wash buffer (lysis buffer without lysozyme).

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the His-tagged OPR3 protein using an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Verify purity and size using SDS-PAGE. Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

-

-

Enzyme Assay and Kinetic Analysis:

-

Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl pH 7.5), NADPH (e.g., 200 µM), and varying concentrations of the substrate, (9S,13S)-OPDA.

-

Initiate the reaction by adding a known amount of purified OPR3 enzyme.

-

Monitor the reaction by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (ε = 6.22 mM⁻¹cm⁻¹).

-

Calculate the initial reaction velocities at each substrate concentration and determine K_m_ and V_max_ by fitting the data to the Michaelis-Menten equation using non-linear regression software.

-

Figure 2: Experimental workflow for heterologous expression and characterization.

Protocol 2: Metabolite Profiling by GC-MS

This protocol is designed to identify and quantify jasmonates, including this compound, in plant tissue. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. Derivatization is often required to increase the volatility and thermal stability of compounds like jasmonic acid.

Step-by-Step Methodology:

-

Sample Preparation:

-

Harvest 100-200 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

-

-

Extraction:

-

Add 1.5 mL of extraction solvent (e.g., ethyl acetate) containing an internal standard (e.g., dihydrojasmonic acid) to the powdered tissue.

-

Vortex thoroughly and incubate on a shaker at 4°C for 1 hour.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (the organic phase) to a new tube. Repeat the extraction on the pellet and pool the supernatants.

-

-

Derivatization (for acidic compounds):

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

To methylate carboxylic acid groups (like in JA), add 50 µL of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and incubate at 60°C for 30 minutes. This converts JA to methyl jasmonate (MeJA), which is more volatile.

-

Evaporate the reagent under nitrogen gas and reconstitute the sample in 100 µL of hexane or ethyl acetate for injection.

-

-

GC-MS Analysis:

-

Injector: Inject 1 µL of the sample in splitless mode at 250°C.

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-450.

-

-

Data Analysis:

-

Identify compounds by comparing their retention times and mass spectra to those of authentic standards (e.g., methyl jasmonate, this compound) and by searching mass spectral libraries (e.g., NIST).

-

Quantify the compounds by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard.

-

Conclusion and Future Directions

The biosynthesis of this compound is a fascinating extension of the canonical jasmonic acid pathway, highlighting the metabolic plasticity of plants. While the upstream reactions leading to JA are well-characterized, the terminal steps represent a frontier for discovery. The proposed involvement of a Baeyer-Villiger monooxygenase is strongly supported by biochemical principles and synthetic precedents.

Future research should focus on:

-

Identification of the specific BVMO: Using transcriptomic data from tissues known to produce the lactone, candidate BVMO genes can be identified and subsequently characterized via heterologous expression and in vitro assays with dihydrojasmone as a substrate.

-

Elucidation of the decarboxylation step: Identifying the enzyme responsible for converting a JA-pathway intermediate into dihydrojasmone is crucial for a complete pathway map.

-

Regulatory analysis: Investigating how the expression of these terminal pathway genes is coordinated with the core JA pathway in response to developmental cues and environmental stresses.

A complete understanding of this pathway will not only deepen our knowledge of plant specialized metabolism but also provide valuable tools for the biotechnological production of high-value flavor and fragrance compounds.

References

-

Wikipedia. Jasmonic acid . Available at: [Link]

-

ResearchGate. Simplified JA (jasmonic acid) biosynthetic and metabolic pathways and... . Available at: [Link]

-

Oxford Academic. Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription . Available at: [Link]

-

National Center for Biotechnology Information (NCBI). The Jasmonate Signal Pathway . Available at: [Link]

-

Wikipedia. 12-oxophytodienoate reductase . Available at: [Link]

-

Slideshare. Action and biosynthesis of jasmonic acid . Available at: [Link]

-

Semantic Scholar. 12-Oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis . Available at: [Link]

-

PubMed. 12-Oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis . Available at: [Link]

-

Proceedings of the National Academy of Sciences (PNAS). The Arabidopsis male-sterile mutant, opr3, lacks the 12-oxophytodienoic acid reductase required for jasmonate synthesis . Available at: [Link]

-

MDPI. Multienzymatic Processes Involving Baeyer–Villiger Monooxygenases . Available at: [Link]

-

PubMed Central. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development . Available at: [Link]

-

National Center for Biotechnology Information (NCBI). Characterization of the Baeyer–Villiger monooxygenase in the pathway of the bacterial pyrrolizidine alkaloids, legonmycins . Available at: [Link]

-

ResearchGate. Enzyme Mediated Baeyer-Villiger Oxidations . Available at: [Link]

-

Royal Society of Chemistry. Native roles of Baeyer–Villiger monooxygenases in the microbial metabolism of natural compounds . Available at: [Link]

-

National Center for Biotechnology Information (NCBI). Alkyl-Substituted δ-Lactones Derived from Dihydrojasmone and Their Stereoselective Fungi-Mediated Conversion: Production of New Antifeedant Agents . Available at: [Link]

-

ScienceDirect. Enzymes in jasmonate biosynthesis – Structure, function, regulation . Available at: [Link]

-

ResearchGate. Enzymes involved in jasmonic acid biosynthesis . Available at: [Link]

-

National Center for Biotechnology Information (NCBI). Jasmonic Acid Signaling Pathway in Plants . Available at: [Link]

-

The Good Scents Company. This compound, 7011-83-8 . Available at: [Link]

Sources

- 1. Jasmonic acid - Wikipedia [en.wikipedia.org]

- 2. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Action and biosynthesis of jasmonic acid | PPTX [slideshare.net]

- 4. This compound, 7011-83-8 [thegoodscentscompany.com]

- 5. academic.oup.com [academic.oup.com]

- 6. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]

- 7. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 12-oxophytodienoate reductase - Wikipedia [en.wikipedia.org]

- 10. 12-Oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis | Semantic Scholar [semanticscholar.org]

- 11. 12-Oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of the Baeyer–Villiger monooxygenase in the pathway of the bacterial pyrrolizidine alkaloids, legonmycins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Native roles of Baeyer–Villiger monooxygenases in the microbial metabolism of natural compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 18. Alkyl-Substituted δ-Lactones Derived from Dihydrojasmone and Their Stereoselective Fungi-Mediated Conversion: Production of New Antifeedant Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of dihydrojasmone lactone (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Dihydrojasmone Lactone

Abstract

This compound, systematically known as 5-hexyl-5-methyloxolan-2-one, is a gamma-lactone of significant interest in the flavor and fragrance industries for its creamy, coconut, and jasmine-like notes.[1] Accurate structural confirmation and purity assessment are paramount for its application in consumer products. This technical guide provides a comprehensive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize this molecule. We delve into the causality behind spectral features, provide field-proven experimental protocols, and present the data in a clear, accessible format for researchers, scientists, and drug development professionals.

Chemical Structure and Spectroscopic Overview

This compound (CAS: 7011-83-8, Molecular Formula: C₁₁H₂₀O₂, Molecular Weight: 184.28 g/mol ) is a chiral molecule featuring a five-membered lactone ring with methyl and hexyl substituents at the C5 position.[2][3] This structure dictates its characteristic spectroscopic fingerprint.

The analytical workflow for comprehensive characterization involves a multi-technique approach to unambiguously determine molecular weight, functional groups, and the precise arrangement of atoms within the molecule.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Gamma-Methyldecalactone

This guide offers a detailed examination of the physicochemical characteristics of gamma-methyldecalactone (γ-methyldecalactone), a chiral lactone of significant interest in the flavor, fragrance, and pharmaceutical sectors. Tailored for researchers, scientists, and professionals in drug development, this document provides a synthesis of core data, experimental methodologies, and field-proven insights into the analysis of this compound.

Introduction: The Multifaceted Nature of γ-Methyldecalactone

Gamma-methyldecalactone, systematically known as 5-hexyl-4-methyloxolan-2-one, is a C11-lactone recognized for its potent and desirable sensory properties, often described as fruity, creamy, and reminiscent of coconut and jasmine.[1][2] Its application extends from being a key component in sophisticated fragrances and food flavorings to potential roles in other areas of chemical and pharmaceutical research.[2][3] The molecule possesses two chiral centers, leading to the existence of four stereoisomers (cis and trans pairs), each potentially contributing uniquely to its overall biological and sensory profile. A thorough understanding of its physicochemical properties is therefore fundamental for quality control, formulation development, and exploring its broader applications.

Core Physicochemical Properties

The physical and chemical behavior of γ-methyldecalactone is dictated by its molecular structure. Accurate data on these properties are crucial for predicting its stability, solubility, and interactions in various matrices.

Table 1: Key Physicochemical Data of γ-Methyldecalactone

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O₂ | [3][4][5] |

| Molecular Weight | 184.27 g/mol | [3][5] |

| Boiling Point | 110-115 °C at 3.50 mm Hg | [3] |

| Specific Gravity | 0.938 - 0.944 @ 25 °C | [6] |

| Refractive Index | 1.446 - 1.452 @ 20 °C | [6] |

| Solubility | Soluble in ethanol, methanol, and isopropanol.[1] | [1] |

| LogP (Octanol/Water Partition Coefficient) | 3.6 (Computed) | [1][3] |

| Vapor Pressure (estimated) | 0.0011 hPa @ 25°C | [1] |

| Flash Point | 110 °C (230 °F) | [6] |

Note: Commercial γ-methyldecalactone is often supplied as a mixture of cis- and trans-isomers.[6]

Chemical Structure and Stereoisomerism

The presence of two stereocenters at the C4 and C5 positions of the lactone ring results in diastereomeric cis and trans pairs, each existing as a pair of enantiomers.

Caption: General structures of cis- and trans-γ-methyldecalactone.

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of γ-methyldecalactone relies on a suite of standard analytical techniques. The following protocols are foundational for its characterization.

Purity and Isomer Ratio Determination by Gas Chromatography (GC)

Principle: Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For chiral molecules like γ-methyldecalactone, a chiral stationary phase is required to resolve the stereoisomers.

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 1% v/v) of γ-methyldecalactone in a suitable organic solvent such as diethyl ether or a hexane/ethyl acetate mixture.

-

Internal Standard: Add a known concentration of an internal standard (a non-naturally occurring lactone is ideal) to the sample solution for quantitative analysis.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Chromatographic Conditions:

-

Column: A chiral capillary column (e.g., substituted cyclodextrin-based) is essential for separating the stereoisomers.[7]

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient is programmed to ensure adequate separation of all components. For example, an initial temperature of 60°C held for 2 minutes, then ramped to 240°C at 5°C/min.

-

Detector: A Flame Ionization Detector (FID) is commonly used for quantification.

-

-

Data Analysis: Identify and quantify the peaks corresponding to the different isomers and any impurities by comparing their retention times and peak areas with those of reference standards and the internal standard.

Causality: The choice of a chiral column is paramount as the subtle structural differences between enantiomers and diastereomers lead to different interaction strengths with the chiral stationary phase, enabling their separation.[7]

Caption: Workflow for chiral GC analysis.

Structural Confirmation by Mass Spectrometry (MS)

Principle: Mass spectrometry, often coupled with gas chromatography (GC-MS), bombards molecules with electrons to produce charged ions and fragments. The mass-to-charge ratio of these fragments creates a unique spectral fingerprint for the compound.

Methodology:

-

GC Separation: The sample is first introduced into a GC system as described in the previous protocol to separate the isomers.

-

Ionization: As each isomer elutes from the GC column, it enters the MS ion source (typically Electron Ionization - EI).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

Detection: An electron multiplier detects the ions, and a mass spectrum is generated.

Trustworthiness: The resulting mass spectrum, with its specific molecular ion peak and fragmentation pattern, provides unambiguous confirmation of the compound's identity and molecular weight. GC-MS data for 3-methyl-gamma-decalactone is available in databases such as PubChem.[3]

Spectroscopic Profile

Spectroscopic analysis provides critical information about the molecular structure and functional groups of γ-methyldecalactone.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic strong absorption band for the C=O stretch of the γ-lactone ring, typically in the region of 1770-1735 cm⁻¹. Other significant bands would correspond to C-H stretching and bending vibrations of the alkyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide detailed structural information. Key signals would include a doublet for the methyl group, complex multiplets for the protons on the lactone ring, and signals corresponding to the hexyl side chain. The coupling constants between the protons on the chiral centers can help in determining the relative stereochemistry (cis/trans).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule. The carbonyl carbon of the lactone is expected to have a chemical shift in the downfield region (around 170-180 ppm).

-

-

Mass Spectrometry (MS): In an EI mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 184. Key fragmentation pathways for γ-lactones often involve the loss of the alkyl side chain and rearrangements of the lactone ring, leading to characteristic fragment ions.

Safety and Regulatory Information

For professionals in drug development and other regulated industries, understanding the safety profile is crucial. A safety assessment of γ-methyldecalactone has been conducted by the Research Institute for Fragrance Materials (RIFM). The assessment, which included data from the read-across analog (±) 3-methyl-γ-decalactone, concluded that it is not expected to be genotoxic.[5] It is also not expected to be phototoxic or photoallergenic.[5]

Conclusion

A comprehensive understanding of the physicochemical properties of γ-methyldecalactone is essential for its effective application across various scientific and industrial domains. The methodologies outlined in this guide provide a robust framework for the characterization of its purity, isomeric composition, and structural integrity. The interplay of chromatographic and spectroscopic techniques is key to ensuring the quality and consistency of this important chiral molecule. For researchers and developers, this detailed physicochemical profile serves as a critical foundation for formulation, stability testing, and the exploration of novel applications.

References

-

The Good Scents Company. (n.d.). (±)-3-methyl-gamma-decalactone aprifloren (Symrise). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 106756, 3-Methyl-gamma-decalactone. Retrieved from [Link]

-

Scent.vn. (n.d.). 3-Methyl-gamma-decalactone (CAS 67663-01-8). Retrieved from [Link]

-

Ferreira, V., et al. (2025). Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. Molecules, 30(2), 399. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 3-METHYL-.GAMMA.-DECALACTONE, CIS-. Retrieved from [Link]

-

Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, γ-methyldecalactone, CAS Registry Number 7011-83-8. Food and Chemical Toxicology, 138, 111234. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11084123, 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-. Retrieved from [Link]

-

SpectraBase. (n.d.). .beta.-methyl-.gamma.-decalactone (Z and E) - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Ferreira, V., et al. (2025). Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62900, 5-Butyl-4-methyldihydro-2(3H)-furanone. Retrieved from [Link]

-

Nofre, C., & Patte, F. (2025). Importance of Lactones in Food Flavors - Structure, Distribution, Sensory Properties and Biosynthesis. ResearchGate. Retrieved from [Link]

-

Maga, J. A. (1976). Lactones in foods. CRC critical reviews in food science and nutrition, 8(1), 1–56. Retrieved from [Link]

Sources

- 1. scent.vn [scent.vn]

- 2. Order Gamma Methyl Decalactone Premium Aroma Chemical From Chemicalbull [chemicalbull.com]

- 3. 3-Methyl-gamma-decalactone | C11H20O2 | CID 106756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. (±)-3-methyl-gamma-decalactone, 67663-01-8 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

Baeyer–Villiger oxidation of dihydrojasmone to lactone

<-2>## A-Technical-Guide-to-the-Baeyer-Villiger-Oxidation-of-Dihydrojasmone-to-Lactone

Abstract

The Baeyer-Villiger (BV) oxidation stands as a cornerstone reaction in organic synthesis, enabling the conversion of ketones to esters and cyclic ketones to lactones.[1] This guide provides an in-depth technical exploration of the Baeyer-Villiger oxidation applied to dihydrojasmone, a key substrate in the fragrance and flavor industry. The oxidation of dihydrojasmone yields a valuable lactone, δ-decalactone, which possesses a desirable creamy and nutty aroma.[2][3] We will dissect the reaction mechanism, evaluate various catalytic systems from classic peracids to modern chemoenzymatic and metal-based catalysts, and provide detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement this critical transformation.

Introduction: The Significance of the Baeyer-Villiger Oxidation

First reported by Adolf von Baeyer and Victor Villiger in 1899, the Baeyer-Villiger oxidation has evolved from a stoichiometric curiosity to a versatile and indispensable tool in synthetic chemistry.[1][4] The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of a ketone, leading to the formation of an ester or, in the case of cyclic ketones like dihydrojasmone, a lactone.[5] This ring-expansion reaction is particularly valuable for the synthesis of lactones that are otherwise challenging to prepare.[6] The resulting lactones are prevalent in natural products and are widely used as monomers, pharmaceuticals, and, pertinent to this guide, as fragrance and flavor compounds.[4][6]

The transformation of dihydrojasmone to δ-decalactone is of significant commercial interest. Dihydrojasmone, a cyclopentanone derivative, undergoes ring expansion to form the six-membered δ-decalactone ring.[2] This lactone is a key component in the formulation of creamy, fruity, and nutty flavors and fragrances.[2][3]

The Reaction Mechanism: A Step-by-Step Analysis

The generally accepted mechanism for the Baeyer-Villiger oxidation proceeds through a key tetrahedral intermediate, often referred to as the Criegee intermediate.[1][5] Understanding this mechanism is crucial for predicting regioselectivity and optimizing reaction conditions.

The key steps are as follows:

-

Carbonyl Activation: The reaction is typically initiated by the protonation of the carbonyl oxygen of the ketone by a peroxyacid, which enhances the electrophilicity of the carbonyl carbon.[1][5]

-

Nucleophilic Attack: The peroxyacid then acts as a nucleophile, attacking the activated carbonyl carbon to form the tetrahedral Criegee intermediate.[1][7]

-

Concerted Rearrangement: This is the rate-determining step.[1] A concerted 1,2-alkyl shift occurs where one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen of the peroxide group, simultaneously cleaving the weak O-O bond and displacing a carboxylate leaving group.[1][8]

-

Deprotonation: The final step involves the deprotonation of the resulting oxocarbenium ion to yield the final ester or lactone product.[1]

A critical aspect of the Baeyer-Villiger oxidation is the migratory aptitude of the substituents on the ketone. This determines which carbon-carbon bond adjacent to the carbonyl is cleaved and where the oxygen atom is inserted. The general order of migratory aptitude is:

H > tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl [8][9]

This trend is attributed to the ability of the migrating group to stabilize the partial positive charge that develops in the transition state of the rearrangement. In the case of dihydrojasmone, the more substituted carbon atom (a secondary alkyl group) preferentially migrates over the less substituted one (a primary alkyl group), leading to the desired δ-decalactone.

Caption: Generalized mechanism of the Baeyer-Villiger oxidation.

Catalytic Systems for the Oxidation of Dihydrojasmone

While classic Baeyer-Villiger oxidations employ stoichiometric amounts of peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), significant research has focused on developing more sustainable and selective catalytic methods.[4]

Peroxyacid-Mediated Oxidation

Peroxyacids remain widely used due to their reliability and predictability. Common reagents include:

-

meta-Chloroperoxybenzoic acid (m-CPBA): A commercially available and relatively stable peroxyacid.[10]

-

Peroxyacetic acid (PAA): Often used in industrial settings, but can be explosive and require careful handling.[11]

-

Trifluoroperacetic acid (TFPAA): A highly reactive peroxyacid, useful for less reactive ketones.

The choice of peroxyacid can influence reaction rates, with more acidic peroxyacids generally being more reactive.[10] However, the use of stoichiometric peroxyacids generates significant amounts of carboxylic acid waste, prompting the search for greener alternatives.

Chemoenzymatic Baeyer-Villiger Oxidation

Biocatalysis offers a green and highly selective alternative. Baeyer-Villiger monooxygenases (BVMOs) are enzymes that catalyze the oxidation of ketones to esters or lactones using molecular oxygen as the oxidant and a cofactor like NADPH.[1][12]

A powerful chemoenzymatic approach involves the in-situ generation of a peroxyacid catalyzed by a lipase, which then performs the Baeyer-Villiger oxidation.[13] This method avoids the direct handling of potentially hazardous peroxyacids and often proceeds under mild conditions.[13] Lipases, such as Candida antarctica lipase B (CALB), can catalyze the perhydrolysis of a carboxylic acid with hydrogen peroxide to generate the active peroxyacid oxidant.[13]

Advantages of Chemoenzymatic Systems:

-

High Selectivity: Enzymes can exhibit excellent chemo-, regio-, and enantioselectivity.[14][15]

-

Mild Reaction Conditions: Reactions are typically run at or near room temperature and neutral pH.

-

Sustainability: Utilizes environmentally benign oxidants like hydrogen peroxide or molecular oxygen.[4][13]

Metal-Catalyzed Baeyer-Villiger Oxidation

A variety of transition metal complexes have been developed to catalyze the Baeyer-Villiger oxidation, often using greener oxidants like hydrogen peroxide or molecular oxygen in the presence of an aldehyde co-reductant.[1][16]

-

Platinum and Palladium Catalysts: These have shown effectiveness in activating hydrogen peroxide for the oxidation of ketones.[6][16]

-

Tin-Based Catalysts: Lewis acidic tin catalysts, such as Sn-beta zeolites or organotin compounds, can activate the ketone carbonyl towards nucleophilic attack by hydrogen peroxide.[17]

-

Iron Catalysts: Iron complexes are attractive due to their low cost and low toxicity.[11][18] They can catalyze the oxidation using molecular oxygen and a sacrificial aldehyde.[19]

Table 1: Comparison of Catalytic Systems for Baeyer-Villiger Oxidation

| Catalytic System | Oxidant | Advantages | Disadvantages |

| Peroxyacids (e.g., m-CPBA) | Stoichiometric Peroxyacid | Reliable, well-established, predictable regioselectivity. | Generates stoichiometric waste, potentially hazardous. |

| Chemoenzymatic (e.g., Lipase/H₂O₂) | Hydrogen Peroxide | High selectivity, mild conditions, sustainable.[13] | Enzyme stability can be a concern, may require optimization.[13] |

| Metal Catalysis (e.g., Pt, Sn, Fe) | H₂O₂, O₂/Aldehyde | Catalytic, uses green oxidants.[16][17][19] | Catalyst cost and toxicity, potential for side reactions.[16] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Baeyer-Villiger oxidation of dihydrojasmone.

Protocol 1: Classic m-CPBA Mediated Oxidation

This protocol describes a standard laboratory-scale synthesis using m-CPBA.

Materials:

-

Dihydrojasmone

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dihydrojasmone (1.0 eq) in dichloromethane (DCM, ~0.1 M). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add m-CPBA (1.2-1.5 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-6 hours).

-

Workup - Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench the excess peroxyacid by slowly adding saturated aqueous sodium sulfite solution until a starch-iodide paper test is negative.

-

Workup - Extraction: Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.[7] Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure δ-decalactone.

Caption: Workflow for m-CPBA mediated Baeyer-Villiger oxidation.

Protocol 2: Chemoenzymatic Oxidation using Immobilized Lipase

This protocol outlines a greener, chemoenzymatic approach.

Materials:

-

Dihydrojasmone

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Octanoic acid

-

Hydrogen peroxide (35% aqueous solution)

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄)

-

Molecular sieves (4 Å)

Procedure:

-

Reaction Setup: To a flask containing toluene, add dihydrojasmone (1.0 eq), octanoic acid (1.0-1.2 eq), and immobilized lipase (e.g., 80 mg per 1 mmol of ketone).[13] Add activated molecular sieves to adsorb water.

-

Oxidant Addition: Stir the mixture at room temperature (or a specified temperature, e.g., 20 °C).[13] Slowly add hydrogen peroxide (2.0 eq) dropwise over a period of 1-2 hours using a syringe pump.

-

Reaction Monitoring: Monitor the reaction progress by GC analysis of aliquots taken from the reaction mixture. The reaction may take 4-24 hours.[13]

-

Workup - Catalyst Removal: Upon completion, filter the reaction mixture to remove the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.

-

Workup - Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography if necessary.

Potential Side Reactions and Troubleshooting

While the Baeyer-Villiger oxidation is generally a reliable reaction, potential side reactions can occur.

-

Epoxidation: If the substrate contains alkene functionalities, peroxyacids can also act as epoxidizing agents.[20] This is not a concern for dihydrojasmone.

-

Hydrolysis: The lactone product can be susceptible to hydrolysis, especially under acidic or basic conditions. Careful control of pH during workup is important.

-

Decomposition of Peroxyacid: Peroxyacids can decompose, particularly at elevated temperatures or in the presence of trace metals.

-

Enzyme Deactivation: In chemoenzymatic systems, high concentrations of hydrogen peroxide can lead to enzyme deactivation.[13] Slow addition of the oxidant is crucial.

Troubleshooting:

-

Low Conversion: If the reaction stalls, consider using a more reactive peroxyacid (e.g., TFPAA), a Lewis acid co-catalyst, or increasing the reaction temperature (with caution). For enzymatic reactions, ensure the enzyme is active and the conditions are optimal.

-

Formation of Byproducts: If significant byproducts are observed, purification methods may need to be optimized. For chemoenzymatic reactions, adjusting the substrate-to-enzyme ratio or the rate of oxidant addition may improve selectivity.

Conclusion

The Baeyer-Villiger oxidation of dihydrojasmone is a powerful and efficient method for the synthesis of the valuable fragrance and flavor compound, δ-decalactone. While traditional methods using stoichiometric peroxyacids are effective, modern advancements in chemoenzymatic and metal-catalyzed systems offer greener and more sustainable alternatives. A thorough understanding of the reaction mechanism, particularly the principles of migratory aptitude, is essential for predicting outcomes and designing successful synthetic strategies. The protocols and insights provided in this guide serve as a comprehensive resource for researchers and professionals aiming to leverage this important transformation in their work.

References

-

Baeyer-Villiger Oxidation - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]

-

Baeyer–Villiger oxidation - Wikipedia. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Baeyer-Villiger Oxidation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Ch17: Baeyer-Villiger reaction - University of Calgary. (n.d.). University of Calgary. Retrieved January 7, 2026, from [Link]

-

Migratory aptitude in Baeyer-Villiger reaction - Chemistry Stack Exchange. (2013, September 20). Chemistry Stack Exchange. Retrieved January 7, 2026, from [Link]

-

Braddock, D. C., et al. (2014). Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones. Journal of the American Chemical Society, 136(39), 13835-13841. [Link]

-

Braddock, D. C., et al. (2014). Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones. Journal of the American Chemical Society, 136(39), 13835-13841. [Link]

-

Li, C., et al. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Catalysts, 12(1), 5. [Link]

-

Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024). RSC Advances. [Link]

-